![molecular formula C8H9N B1272265 Bicyclo[4.2.0]octa-1,3,5-trien-7-amine CAS No. 61599-85-7](/img/structure/B1272265.png)

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of related bicyclic compounds is highlighted in the provided papers. In the first paper, optically active poly(amide-imide)s with bicyclo[2,2,2]oct-7-ene diimide groups were synthesized using a diacid monomer derived from a condensation reaction of bicyclo[2,2,2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride with l-phenyl alanine . The second paper discusses the stereodivergent synthesis of bicyclo[3.2.1]octenes using Nazarov reagents and alkenyl 1,2-diketones, with the ability to obtain different stereoisomers by adjusting the reaction conditions . These studies showcase the diverse methodologies employed to construct bicyclic frameworks, which could be relevant for the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often complex and requires careful analysis. The first paper does not provide specific details on the molecular structure of this compound but does mention the use of FT-IR and 1H-NMR spectroscopy for characterizing the synthesized poly(amide-imide)s . These techniques are crucial for determining the structure of organic compounds, including bicyclic amines. The second paper does not delve into molecular structure analysis but focuses on the synthesis of related bicyclic structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related bicyclic compounds are complex and require precise conditions. The first paper describes the use of triphenyl phosphite (TPP)/pyridine (Py) in the presence of calcium chloride (CaCl2) and N-methyl-2-pyrrolidone (NMP) for direct polycondensation . The second paper reports on the use of Brønsted base catalysis for the stereodivergent synthesis of bicyclo[3.2.1]octenes . These reactions are indicative of the types of chemical processes that might be involved in the synthesis of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are important for their potential applications. The first paper reports that the synthesized polymers have inherent viscosities ranging between 0.29 and 0.48 dLg^-1 and moderate thermal stability, with a residual weight percent at 600 °C between 53.80 and 56.21% . Additionally, the optical activity of these polymers suggests potential applications as chiral stationary phases in chromatography. The second paper does not provide specific details on the physical and chemical properties of the synthesized compounds .

Aplicaciones Científicas De Investigación

Rapidly Reversible Degenerate Cope Rearrangement

- Study Overview : Investigation of structurally degenerate Cope rearrangement in bicyclo[5.1.0]octa-2,5-diene, a related compound, at room temperature (Doering & Roth, 1963).

Gradient Copolymer Preparation

- Study Overview : Development of alternating copolymers using a Bicyclo[4.2.0]oct-6-ene-7-carboxamide monomer in the presence of N-heterocyclic carbene-ruthenium catalyst (Boadi & Sampson, 2021).

Highly Regioselective Lithiation

- Study Overview : Demonstrating regioselective deprotonation and subsequent reaction with electrophiles to produce [η6-(2-R-bicyclo[4.2.0]octa-1,3,5-triene)]tricarbonylchromium complexes (Kündig, Ferret & Rudolph, 1990).

Synthesis of Bicyclo[4.2.0]octa-2,4-dien-7-one

- Study Overview : Achieving the synthesis of bicyclo[4.2.0]octa-2,4-dien-7-one by trapping with benzylideneacetoneiron tricarbonyl (Brookhart, Nelson, Scholes & Watson, 1976).

Photochemistry of Bicyclo[4.2.0]octa-2,4,7-trienes

- Study Overview : Investigation of the thermal and photolytic behavior of bicyclo[4.2.0]octa-2,4,7-trienes, leading to different reaction pathways based on substituents (Warrener, Mccay, Tan & Russell, 1979).

Isomerization and Alternating Copolymers

- Study Overview : Utilizing Ru-Catalyzed isomerization for the synthesis of alternating copolymers from Bicyclo[4.2.0]oct-7-ene-7-carboxamides (Tan, Li, Parker & Sampson, 2015).

Safety and Hazards

While specific safety and hazard information for “Bicyclo[4.2.0]octa-1,3,5-trien-7-amine” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

It’s known that the compound is used in the preparation of a range of tetraaryl-substituted bicyclo[420]octa-1,5,7-trienes .

Mode of Action

The compound interacts with its targets through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . This process is catalyzed by a rhodium(I) complex .

Result of Action

The compound’s role in the synthesis of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes suggests it may have significant effects at the molecular level .

Propiedades

IUPAC Name |

bicyclo[4.2.0]octa-1,3,5-trien-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLLQUKHPTXIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372953 | |

| Record name | bicyclo[4.2.0]octa-1,3,5-trien-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61599-85-7 | |

| Record name | bicyclo[4.2.0]octa-1,3,5-trien-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

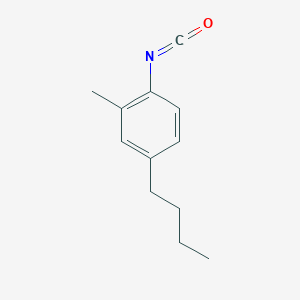

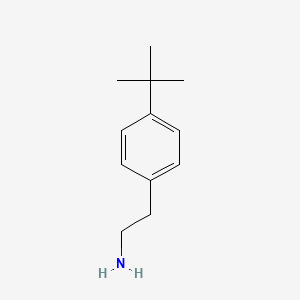

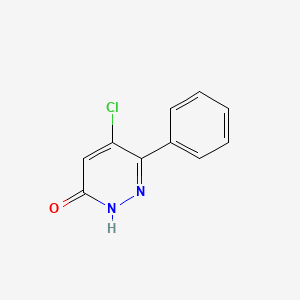

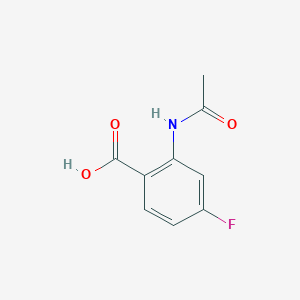

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1272195.png)

![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone](/img/structure/B1272198.png)